Cas no 1603098-65-2 (5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione)

5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 2,4-Imidazolidinedione, 5-(4-methyl-5-thiazolyl)-
- 5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione
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- インチ: 1S/C7H7N3O2S/c1-3-5(13-2-8-3)4-6(11)10-7(12)9-4/h2,4H,1H3,(H2,9,10,11,12)
- InChIKey: ZIPAGAKSXLWFQK-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(C2SC=NC=2C)C(=O)N1
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-156589-0.1g |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 0.1g |
$272.0 | 2023-06-08 | ||
Enamine | EN300-156589-500mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90.0% | 500mg |
$613.0 | 2023-09-24 | |
1PlusChem | 1P01AGGK-250mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90% | 250mg |
$543.00 | 2023-12-20 | |
1PlusChem | 1P01AGGK-1g |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90% | 1g |
$1033.00 | 2023-12-20 | |
Enamine | EN300-156589-2500mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90.0% | 2500mg |
$1539.0 | 2023-09-24 | |
Enamine | EN300-156589-100mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90.0% | 100mg |
$272.0 | 2023-09-24 | |
Enamine | EN300-156589-5000mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90.0% | 5000mg |
$2277.0 | 2023-09-24 | |
1PlusChem | 1P01AGGK-10g |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90% | 10g |
$4235.00 | 2023-12-20 | |
1PlusChem | 1P01AGGK-500mg |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 90% | 500mg |
$820.00 | 2023-12-20 | |
Enamine | EN300-156589-2.5g |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
1603098-65-2 | 2.5g |
$1539.0 | 2023-06-08 |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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9. Book reviews
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dioneに関する追加情報
5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione: A Comprehensive Overview
5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione, also known by its CAS number 1603098-65-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This molecule belongs to the class of imidazolidinediones, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a fused imidazolidine ring system with a 1,3-thiazole substituent at the 5-position. This unique combination of heterocycles imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and exploration.
The synthesis of 5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione typically involves multi-step processes that leverage the reactivity of thiazole and imidazolidine moieties. Recent advancements in catalytic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed transition metal catalysts to facilitate coupling reactions between thiazole derivatives and imidazolidinedione precursors. These methods not only enhance the yield but also allow for greater control over the stereochemistry of the final product.
The chemical properties of this compound are heavily influenced by its heterocyclic framework. The thiazole ring introduces sulfur into the structure, which can participate in various non-covalent interactions such as hydrogen bonding and π–π stacking. Similarly, the imidazolidine ring system contributes to the molecule's ability to act as a ligand in metal coordination complexes. Recent studies have highlighted the potential of this compound as a chelating agent in transition metal catalysis, where it can stabilize metal centers and enhance catalytic activity.
In terms of biological activity, 5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with biological macromolecules makes it a candidate for further exploration in drug discovery programs. For example, researchers have investigated its potential as an inhibitor of kinases and proteases, which are key targets in oncology and inflammatory diseases.
The structural versatility of this compound also extends to its applications in materials science. The imidazolidinedione moiety is known for its ability to form robust polymeric networks when subjected to thermal or photochemical cross-linking. Incorporating the thiazole substituent into such systems can introduce additional functionalities, such as improved mechanical properties or enhanced responsiveness to external stimuli.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant conjugation across its heterocyclic rings, which influences its redox properties and reactivity towards electrophiles and nucleophiles. These findings have guided experimental efforts to optimize synthetic routes and explore new reaction pathways.
In conclusion, 5-(4-Methyl-1,3-thiazol-5-yl)Imidazolidine-2,4-dione stands as a versatile building block with diverse applications across multiple disciplines. Its unique combination of structural features positions it as a valuable tool for advancing both fundamental research and applied development in chemistry and biology.
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